molecular formula C7H4FN3O2 B3026932 6-fluoro-3-nitro-1H-pyrrolo[3,2-b]pyridine CAS No. 1190312-36-7

6-fluoro-3-nitro-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B3026932
CAS No.: 1190312-36-7
M. Wt: 181.12
InChI Key: ADZBMEMTYYFHLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-3-nitro-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound with the molecular formula C7H4FN3O2. This compound is characterized by the presence of a fluorine atom at the 6th position and a nitro group at the 3rd position on a pyrrolo[3,2-b]pyridine ring system. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-3-nitro-1H-pyrrolo[3,2-b]pyridine typically involves multi-step organic synthesis. One common method includes the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents to introduce the nitro group and form the pyrrolo ring system . The reaction conditions often involve the use of strong bases and controlled temperatures to ensure the desired substitution and cyclization reactions occur efficiently .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-nitro-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-fluoro-3-nitro-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets in biological systems. For example, it may inhibit certain enzymes or receptors involved in disease pathways. The presence of the fluorine and nitro groups can enhance its binding affinity and specificity towards these targets, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-3-nitro-1H-pyrrolo[3,2-b]pyridine is unique due to the combined presence of both fluorine and nitro groups, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its potential as a versatile building block in drug discovery and other scientific research applications .

Properties

IUPAC Name

6-fluoro-3-nitro-1H-pyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN3O2/c8-4-1-5-7(10-2-4)6(3-9-5)11(12)13/h1-3,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADZBMEMTYYFHLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=C2[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901268452
Record name 6-Fluoro-3-nitro-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901268452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190312-36-7
Record name 6-Fluoro-3-nitro-1H-pyrrolo[3,2-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190312-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-3-nitro-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901268452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-fluoro-3-nitro-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 2
Reactant of Route 2
6-fluoro-3-nitro-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 3
6-fluoro-3-nitro-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 4
6-fluoro-3-nitro-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 5
6-fluoro-3-nitro-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 6
Reactant of Route 6
6-fluoro-3-nitro-1H-pyrrolo[3,2-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.